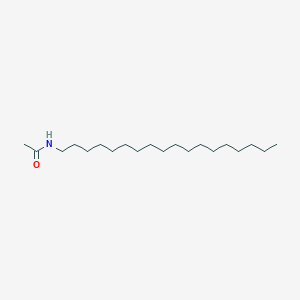

N-octadecylacetamide

Descripción general

Descripción

N-octadecylacetamide is an organic compound with the molecular formula C20H41NO. It is a long-chain fatty acid amide, specifically derived from octadecanoic acid (stearic acid) and acetic acid. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-octadecylacetamide can be synthesized through the reaction of octadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, and the product is purified through recrystallization. The general reaction is as follows:

C18H37NH2+(CH3CO)2O→C20H41NO+CH3COOH

In this reaction, octadecylamine (C18H37NH2) reacts with acetic anhydride ((CH3CO)2O) to form this compound (C20H41NO) and acetic acid (CH3COOH).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-octadecylacetamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form octadecylamine and acetic acid.

Oxidation: It can be oxidized to form corresponding amides with higher oxidation states.

Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Hydrolysis: Octadecylamine and acetic acid.

Oxidation: Higher oxidation state amides.

Substitution: Substituted amides with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-octadecylacetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds.

- Synthesis of Antimicrobial Agents : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, thiazole, oxazole, and pyrimidine derivatives created from this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to modify the structure of this compound allows for the development of new drugs with enhanced efficacy.

- Drug Delivery Systems : The hydrophobic nature of this compound makes it suitable for use in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable micelles can facilitate the encapsulation of therapeutic agents .

Surfactant Properties

This compound is utilized in the formulation of nonionic surfactants.

- Surface Activity : It has been employed as a key intermediate in synthesizing surfactants that contain heterocyclic nuclei, improving their surface-active properties . The modification of this compound through propoxylation results in nonionic surfactants that are beneficial in various industrial applications.

- Applications in Emulsions : Due to its surfactant properties, this compound is used to stabilize emulsions in cosmetic and pharmaceutical formulations, enhancing product stability and performance.

Corrosion Inhibition

This compound derivatives have been studied for their effectiveness as corrosion inhibitors.

- Corrosion Protection : Studies have demonstrated that compounds derived from this compound can effectively inhibit corrosion on metals such as N80 steel. These inhibitors work by forming a protective layer on the metal surface, thereby reducing oxidation and degradation . The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces and block corrosive agents.

Biological Research

The compound has applications beyond pharmaceuticals and materials science; it also plays a role in biological research.

- Biocompatibility Studies : The biocompatibility of this compound derivatives is being explored for potential applications in biomedical devices and drug delivery systems. Its fatty acid chain contributes to favorable interactions with biological membranes, making it a candidate for further investigation in biocompatible materials .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, drug delivery systems | Effective against MRSA and other bacteria; enhances solubility |

| Surfactants | Nonionic surfactants for emulsions | Improves stability and surface activity |

| Corrosion Inhibition | Protective coatings for metals | Forms protective layers reducing corrosion |

| Biological Research | Biocompatibility studies | Favorable interactions with biological membranes |

Mecanismo De Acción

The mechanism of action of N-octadecylacetamide is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparación Con Compuestos Similares

Similar Compounds

N-octadecylamine: Similar in structure but lacks the acetamide group.

N-octadecyl-3-(4-hydroxyphenyl)propionamide: Contains an additional phenyl group, providing different chemical properties.

2-chloro-N-octadecylacetamide: Similar structure with a chlorine substitution, affecting its reactivity and applications.

Uniqueness

N-octadecylacetamide is unique due to its specific combination of a long hydrophobic chain and an acetamide group. This combination provides distinct properties, such as enhanced hydrophobicity and specific reactivity, making it suitable for various specialized applications in research and industry.

Actividad Biológica

N-octadecylacetamide, a fatty acid amide, has garnered attention in various fields of research due to its biological activities, particularly in antimicrobial applications and as a surfactant. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through the reaction of octadecanoyl chloride with ammonia or an amine. The resulting compound is characterized by its long hydrophobic alkyl chain, which influences its interaction with biological membranes and contributes to its surfactant properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial activity against various pathogens:

| Compound | MIC (µM) | Target Bacteria | Activity |

|---|---|---|---|

| This compound | 7.8 | Escherichia coli | Significant |

| This compound | 3.74 | Acinetobacter baumannii | Potent |

| 2-Cyano-N-octadecylacetamide | 15.0 | Staphylococcus aureus (MRSA) | Moderate |

| Pyridazine derivatives | 36.21 | Pseudomonas aeruginosa | Moderate |

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as E. coli and A. baumannii .

The antimicrobial action of this compound is believed to be associated with its ability to disrupt bacterial cell membranes. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis. Studies have shown that derivatives with specific substitutions can enhance this activity, suggesting a structure-activity relationship .

Surface Activity

In addition to its antimicrobial properties, this compound serves as a nonionic surfactant. Its surface-active properties have been characterized through various experiments, including monolayer studies on water surfaces. The compound demonstrates effective spreading behavior, which is crucial for applications in emulsification and formulation sciences .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and evaluated their antibacterial activities against a range of pathogens, including MRSA and Pseudomonas species. The findings indicated that certain modifications significantly enhanced antibacterial potency .

- Surfactant Properties : Research on the surface activity of this compound revealed its effectiveness in reducing surface tension in aqueous solutions, making it suitable for use in formulations requiring emulsification or stabilization .

Propiedades

IUPAC Name |

N-octadecylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSILEXHUBACKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440135 | |

| Record name | Acetamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3906-22-7 | |

| Record name | Acetamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?

A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and this compound itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between this compound and stearic acid films. Furthermore, when considering analogs of this compound, the length of the alkyl chain significantly impacts the penetration process. []

Q2: Can this compound be used as a building block for synthesizing other compounds with potentially useful properties?

A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.